molecular formula C15H16FN3O4S B2978745 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034589-36-9

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2978745
CAS No.: 2034589-36-9
M. Wt: 353.37
InChI Key: WGZHQVJGFNPFKR-UHFFFAOYSA-N
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Description

This compound is a benzothiadiazole-furan hybrid featuring a fluorinated benzo[c][1,2,5]thiadiazole core linked to a 2,5-dimethylfuran-3-carboxamide group. The benzo[c][1,2,5]thiadiazole moiety is sulfonated (2,2-dioxido) and substituted with fluorine at position 6 and methyl groups at positions 1 and 3. The furan carboxamide introduces additional methyl substituents at positions 2 and 4.

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4S/c1-8-5-10(9(2)23-8)15(20)17-12-7-14-13(6-11(12)16)18(3)24(21,22)19(14)4/h5-7H,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZHQVJGFNPFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure incorporates a thiadiazole moiety, which is known for various bioactive properties. This article reviews the biological activity of this compound based on recent research findings.

The compound's IUPAC name reflects its complex structure, which includes a furan and a thiadiazole ring. The molecular formula is C14H16FN3O4SC_{14}H_{16}FN_{3}O_{4}S, with a molecular weight of approximately 335.36 g/mol. The presence of fluorine in the structure may influence its pharmacological properties.

PropertyValue
Molecular Weight335.36 g/mol
SolubilitySoluble in DMSO
CAS NumberNot specified

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of compounds similar to this compound. For instance, derivatives of benzothiazine have shown significant activity against various bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays using human fibroblast cell lines have been employed to evaluate the safety profile of related compounds. These studies indicate that while some derivatives exhibit potent antimicrobial activity, they also possess varying degrees of cytotoxicity. For example, certain benzothiazine derivatives demonstrated low cytotoxicity at therapeutic concentrations .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may exert neuroprotective effects. In vitro studies have shown that some benzothiazine derivatives can protect neuronal cells from toxic agents like 1-methyl-4-phenylpyridinium (MPP+), suggesting potential applications in neurodegenerative diseases .

Study 1: Antimicrobial Screening

A comprehensive screening of 20 benzothiazine derivatives revealed that several compounds exhibited significant antimicrobial activity against Gram-positive bacteria. The disk diffusion method was utilized to assess efficacy, with results indicating zones of inhibition comparable to standard antibiotics .

Study 2: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of benzothiazine derivatives on L292 fibroblast cells, it was found that while some compounds had IC50 values above 50 µM (indicating low toxicity), others were significantly more toxic at lower concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Use Synthesis Method
Target Compound Benzo[c][1,2,5]thiadiazole + Furan 6-F, 1,3-dimethyl (benzothiadiazole); 2,5-dimethyl (furan carboxamide) Undocumented (inferred pesticidal/pharma) Likely amide coupling (e.g., acyl chloride + amine)
ND-12025: 2,6-Dimethyl-N-((6-(3-(trifluoromethyl)phenoxy)pyridin-3-yl)methyl)imidazo[2,1-b]thiazole-5-carboxamide Imidazo[2,1-b]thiazole + Pyridine 2,6-dimethyl (imidazothiazole); trifluoromethylphenoxy (pyridine) Anti-infective (implied by structural class) Amide coupling via (pyridinyl)methanamine
5-Chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-1-yl)ethyl]thiophene-2-carboxamide Benzo[c][1,2,5]thiadiazole + Thiophene 6-F, 3-methyl (benzothiadiazole); 5-Cl (thiophene carboxamide) Undocumented (structural analog) Amide formation (thiophene carbonyl + ethylamine)
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide + Pyridine Chloro, trifluoromethylpyridinyl, difluoro (benzamide) Insect growth regulator (acaricide) Urea derivative synthesis
N-(5-Ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide Benzofuran + Thiazole Ethylamino (thiazole); nitro, hydroxy (benzofuran) Undocumented (antimicrobial potential) Condensation of carbohydrazide with aldehyde

Key Findings:

Core Heterocycle Influence: The target compound’s benzo[c][1,2,5]thiadiazole core shares sulfonated and fluorinated features with ’s thiophene analog, but the dimethylfuran carboxamide distinguishes it electronically and sterically. Thiophene analogs () may exhibit stronger π-π stacking due to sulfur’s polarizability, whereas the furan’s oxygen could enhance solubility .

Substituent Effects :

  • The 6-fluoro group in the target compound and ’s analog may reduce metabolic degradation, a common strategy in pesticide design (e.g., fluazuron’s difluoro-benzamide group) .
  • Dimethyl substituents on the furan (target) versus chloro on the thiophene () suggest divergent lipophilicity profiles, impacting membrane permeability .

Synthetic Routes :

  • The target compound likely utilizes amide coupling , analogous to ND-12025 () and thiophene derivatives (), but with a furan carbonyl chloride intermediate.
  • In contrast, fluazuron () employs urea-forming reactions, highlighting the diversity of carboxamide-adjacent methodologies .

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